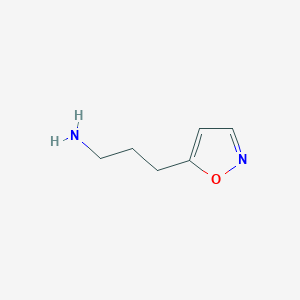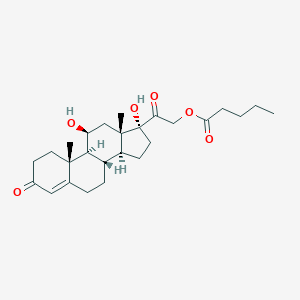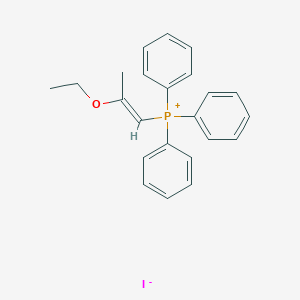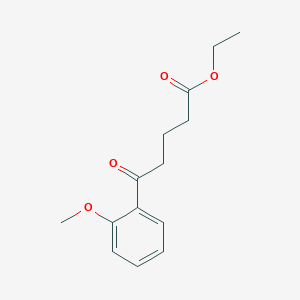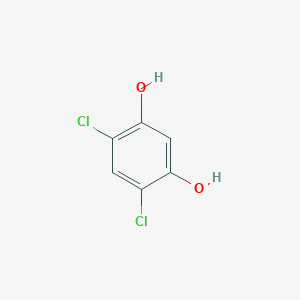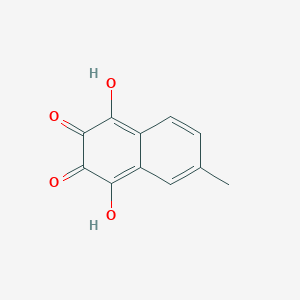
1,3,5-Tris(4-aminophenoxy)benzene
概要
説明
1,3,5-Tris(4-aminophenoxy)benzene, commonly known as TAPB, is an aromatic compound that has been widely used in scientific research for its unique properties. TAPB is an aromatic heterocyclic compound, with a structure consisting of three benzene rings and four aminophenol groups. It is a highly versatile compound, with applications in fields such as organic synthesis, drug design, and biochemistry.
科学的研究の応用
ビフェニルの合成
1,3,5-Tris(4-aminophenoxy)benzene: は、分子反応器としても知られる、新規なフェロセンテンプレートPd分子ケージ触媒の主要な成分です。 この触媒は、穏やかな条件下でのビフェニルの合成に使用されます .
吸着膜の開発
この化合物は、吸着膜の開発に役立つ多孔質芳香族フレームワークの合成に使用できます。 これらの膜は、有機汚染物質を処理するように設計されており、環境浄化の取り組みにおいて重要です .
OLEDの製造
この化合物は、高効率有機発光ダイオード(OLED)の製造に応用されています。 OLEDは、優れた色品質とエネルギー効率により、さまざまなディスプレイおよび照明技術で使用されています .
超分岐ポリエーテルイミドの生成
This compound: は、超分岐ポリエーテルイミドの合成と特性評価に使用されます。 これらの材料は、優れた溶解性と熱安定性を示し、さまざまな産業用途に適しています .
抗血栓性および抗菌性用途
この化合物は、アミノ末端超分岐ポリイミドの合成に使用され、次に修飾されて抗血栓性および抗菌性を備えた材料が生成されます。 これらの材料は、血液透析システム、体外循環システムなど、生体医用分野で潜在的な用途があります .
リチウムポリマー電池の電解質
This compound: は、ポリイミドロッドコイルブロックコポリマーの調製にも使用されます。 これらのコポリマーは、携帯用電子機器の開発に不可欠な、リチウムポリマー電池の電解質として使用されます .
アレーンスルホン化超分岐ポリイミドの合成
この化合物は、アレーンスルホン化超分岐ポリイミドの合成のためのビルディングブロックとして機能します。 これらのポリマーは、高度な材料科学の用途に不可欠な特性である、優れた溶解性と熱安定性を示しています .
Safety and Hazards
1,3,5-Tris(4-aminophenoxy)benzene may cause eye and skin irritation. It may also cause irritation of the digestive tract and respiratory tract . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .
将来の方向性
作用機序
Target of Action
1,3,5-Tris(4-aminophenoxy)benzene, also known as 135TAPOB, is primarily used as a monomer in the synthesis of covalent organic frameworks (COFs) and hyperbranched polyimides . Its primary targets are therefore the reactive sites in these polymerization reactions.
Mode of Action
The compound interacts with its targets through a process known as polycondensation . In this reaction, this compound reacts with other monomers or dianhydrides to form polymers, releasing water or other small molecules in the process .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the polymerization pathway. The compound’s presence in the reaction mixture leads to the formation of complex polymeric structures, such as COFs and hyperbranched polyimides .
Pharmacokinetics
Its solubility in dmso and methanol can impact its availability for reactions.
Result of Action
The result of this compound’s action is the formation of complex polymeric structures. These polymers have various applications in materials science, including the creation of high-performance materials with good thermal stability .
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the compound is typically stored under inert gas at 2–8 °C to maintain its stability . Additionally, the reaction conditions, such as temperature and the presence of a catalyst, can significantly impact the compound’s efficacy in polymerization reactions .
生化学分析
Biochemical Properties
1,3,5-Tris(4-aminophenoxy)benzene is used as a cross-linker for the preparation of hyperbranched polymers . It can also be used in the preparation of polyimide rod coil block copolymers, which are used as electrolytes for lithium polymer batteries . Specific enzymes, proteins, and other biomolecules that this compound interacts with are not mentioned in the available literature.
Molecular Mechanism
It is known to be involved in the synthesis of hyperbranched polymers
特性
IUPAC Name |
4-[3,5-bis(4-aminophenoxy)phenoxy]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3/c25-16-1-7-19(8-2-16)28-22-13-23(29-20-9-3-17(26)4-10-20)15-24(14-22)30-21-11-5-18(27)6-12-21/h1-15H,25-27H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAPDRIKTCIYHFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=CC(=CC(=C2)OC3=CC=C(C=C3)N)OC4=CC=C(C=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
102852-92-6 | |
| Record name | 1,3,5-Tris(4-aminophenoxy)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular structure and formula of 1,3,5-Tris(4-aminophenoxy)benzene?
A1: this compound is an aromatic triamine monomer. Its molecular formula is C24H21N3O3.
Q2: Why is this compound of interest in polymer chemistry?
A: this compound, often abbreviated as TAPOB, is highly valued for its ability to form hyperbranched polymers. [, , , , , , , , , , , , , ] These polymers possess unique properties like good solubility, processability, and thermal stability, making them suitable for various applications.
Q3: Can you elaborate on the synthesis of hyperbranched polyimides using this compound?
A: Hyperbranched polyimides (HB PIs) are synthesized by reacting this compound with various dianhydrides like 4,4′-(hexafluoroisopropylidene)diphthalic anhydride (6FDA), 4,4′-oxydiphthalic anhydride (ODPA), and 3,3′,4,4′-benzophenonetetracarboxylic dianhydride (BTDA). [, , , , , , , , ] The choice of dianhydride and reaction conditions influences the final properties of the HB PIs.
Q4: How does the addition method of this compound affect the resulting hyperbranched polyimides?
A: Different addition methods, such as one-pot or dropwise, can lead to HB PIs with varying end groups (amino or anhydride). [, ] These end groups significantly impact the polymers' thermal properties, solubility, and further modification possibilities.
Q5: What is the significance of the degree of branching in hyperbranched polyimides?
A: The degree of branching (DB) influences the HB PIs' properties. Higher DB generally leads to improved solubility and processability but can also affect thermal properties. [] 1H NMR spectroscopy helps determine the DB, offering insights into the polymer's structure-property relationships.
Q6: How does end-group modification of this compound-based polyimides affect their properties?
A: Modifying the terminal groups with compounds like acryloyl chloride, methylacryloyl chloride, or cinnamoyl chloride introduces photosensitivity to the HB PIs. [] This characteristic opens avenues for applications in photolithography and microelectronics.
Q7: What role does this compound play in the development of gas separation membranes?
A: HB PIs derived from this compound serve as promising materials for gas separation membranes. [, , , , , , ] These membranes demonstrate selective permeability to gases like CO2, O2, N2, and CH4, making them potentially valuable for applications in carbon capture and gas purification.
Q8: How does the incorporation of silica affect the properties of this compound-based polyimide membranes?
A: Forming hybrid membranes by incorporating silica into the this compound-based polyimide matrix enhances thermal stability and gas selectivity. [, , , , , , ] This modification broadens their applicability in high-temperature gas separation processes.
Q9: What methods are used to characterize this compound-based polyimide-silica hybrid membranes?
A: Various techniques like TG-DTA, 129Xe NMR, and gas permeation measurements are employed to characterize these hybrid membranes. [, , , , ] These methods provide insights into the thermal properties, free volume characteristics, and gas transport properties of the membranes.
Q10: What are the potential applications of this compound-based materials in fuel cells?
A: Research suggests that branched/crosslinked sulfonated polyimide membranes derived from this compound show promise as proton-conducting ionomers in fuel cells. [] They exhibit high proton conductivity and good fuel cell performance, indicating their potential as alternative membrane materials in fuel cell technology.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

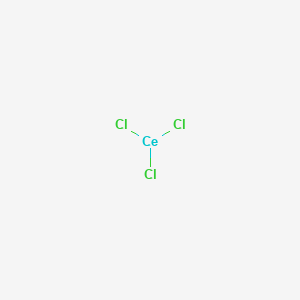
![2,6-diamino-N-[6-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[(1-amino-3-hydroxy-1-oxopropan-2-yl)amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]hexanamide](/img/structure/B44076.png)
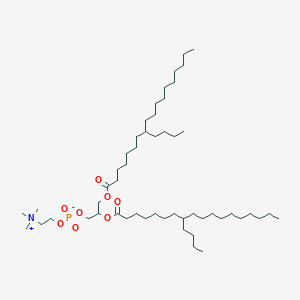
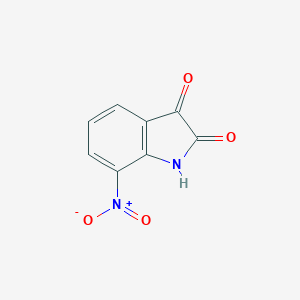
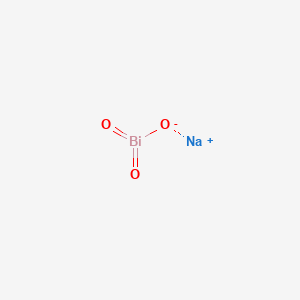
![(1S)-1-[(4-hydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrobromide](/img/structure/B44084.png)
